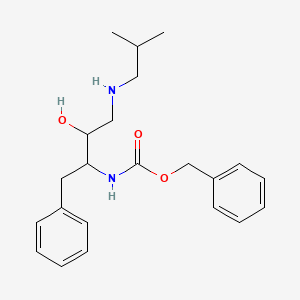![molecular formula C51H33NO8P2 B12111669 1-N-Benzylpyrrolidine-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-L-tartaric acid](/img/structure/B12111669.png)
1-N-Benzylpyrrolidine-3,4-bis[(R)-1,1'-binaphthyl-2,2'-diyl]phosphite-L-tartaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid is a chiral phosphite ligand derived from tartaric acid. This compound is notable for its application in asymmetric catalysis, particularly in the Cu-catalyzed conjugate addition of diethylzinc to cyclic enones .
Métodos De Preparación
The synthesis of 1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid involves several steps:
Starting Materials: The synthesis begins with tartaric acid and binaphthyl derivatives.
Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane and catalysts like copper salts.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and enantioselectivity.
Análisis De Reacciones Químicas
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: Common reagents include diethylzinc and copper salts, with reaction conditions often involving low temperatures and inert atmospheres.
Major Products: The major products formed from these reactions are typically enantioenriched compounds, useful in various asymmetric synthesis applications.
Aplicaciones Científicas De Investigación
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantioenriched compounds.
Biology: The compound’s chiral properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid involves its role as a chiral ligand:
Comparación Con Compuestos Similares
1-N-Benzylpyrrolidine-3,4-bis[®-1,1’-binaphthyl-2,2’-diyl]phosphite-L-tartaric acid can be compared with other similar chiral phosphite ligands:
Propiedades
Fórmula molecular |
C51H33NO8P2 |
|---|---|
Peso molecular |
849.8 g/mol |
Nombre IUPAC |
1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C51H33NO8P2/c53-50-48(59-61-55-40-26-22-32-14-4-8-18-36(32)44(40)45-37-19-9-5-15-33(37)23-27-41(45)56-61)49(51(54)52(50)30-31-12-2-1-3-13-31)60-62-57-42-28-24-34-16-6-10-20-38(34)46(42)47-39-21-11-7-17-35(39)25-29-43(47)58-62/h1-29,48-49H,30H2 |
Clave InChI |
FNTBEKCSCFRGOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



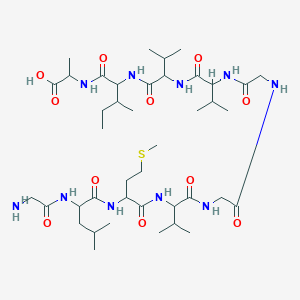


![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)
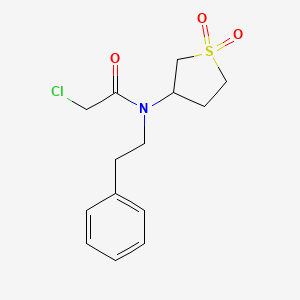

![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)
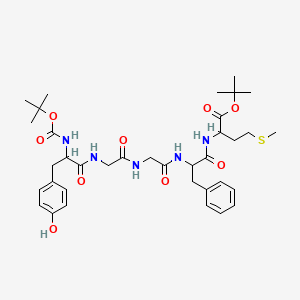
amine](/img/structure/B12111639.png)
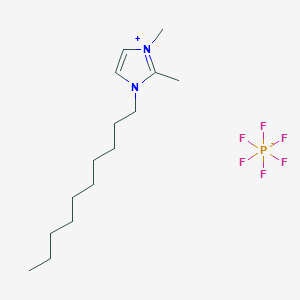
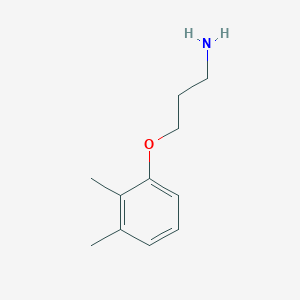
![N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12111650.png)
